(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-hydroxy-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3S/c17-16(18,19)11-5-4-6-12(9-11)21-15(22)14(10-20)25(23,24)13-7-2-1-3-8-13/h1-9,21-22H/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJVGPLLWPJEMV-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC(=C2)C(F)(F)F)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C(\NC2=CC=CC(=C2)C(F)(F)F)/O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Amino-5-(trifluoromethyl)benzoate Derivatives
- Starting from methyl 3-amino-5-(trifluoromethyl)benzoate, reduction with lithium aluminium hydride in tetrahydrofuran at 0–20 °C for 1 hour yields (3-amino-5-trifluoromethylphenyl)methanol with a 92% yield after purification by silica gel chromatography. The reaction is quenched by water addition and extraction with ethyl acetate, followed by drying and concentration under reduced pressure.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Reduction | Lithium aluminium hydride in THF, 0–20 °C, 1 h | 92% | Cooling on ice, purification by chromatography |
Alkylation and Esterification
- Alkylation of methyl 3-amino-5-(trifluoromethyl)benzoate with iodoethane in the presence of potassium carbonate in N,N-dimethylformamide at 65 °C for 14 hours affords alkylated intermediates, purified by column chromatography.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation | Iodoethane, K2CO3, DMF, 65 °C, 14 h | - | Filtration, extraction, chromatography |
Formation of Benzenesulfonyl Intermediate
Sulfonylation reactions involving benzenesulfonyl chloride or analogous sulfonylating agents are employed to introduce the benzenesulfonyl group onto appropriate aromatic or aliphatic precursors under controlled conditions, often in polar aprotic solvents such as acetonitrile or N-methylpyrrolidinone (NMP) with catalytic amounts of toluene-4-sulfonic acid.
Microwave-assisted heating at 150–180 °C for 10 minutes has been reported to efficiently promote sulfonylation and cyclization steps, yielding sulfonylated intermediates in 34–47% yields after purification by silica gel chromatography.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Sulfonylation | Toluene-4-sulfonic acid (cat.), NMP, 150–180 °C, 10 min microwave | 34–47% | Microwave irradiation, purification by chromatography |
Construction of 3-Hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile Backbone
The prop-2-enenitrile moiety with hydroxy and amino substituents can be synthesized via condensation reactions involving aldehydes, amines, and cyanide sources or nitrile-containing precursors.
The amino group from the trifluoromethylphenyl amine is introduced by nucleophilic substitution or addition to activated double bonds or carbonyl groups.
Hydroxylation at the 3-position is typically achieved by controlled oxidation or addition reactions, ensuring stereochemical control to maintain the (2E) configuration of the alkene.
Final Coupling and Purification
The final step involves coupling the benzenesulfonyl intermediate with the hydroxyamino prop-2-enenitrile moiety, often under mild heating and catalytic conditions to form the desired this compound.
Purification is achieved by silica gel column chromatography using hexane/ethyl acetate or iso-hexane/ethyl acetate solvent systems, with yields dependent on reaction scale and conditions.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Reduction | Lithium aluminium hydride, THF, 0–20 °C, 1 h | ~92% | Produces trifluoromethylphenyl methanol derivative |
| 2 | Alkylation | Iodoethane, K2CO3, DMF, 65 °C, 14 h | Variable | Alkylation of amino benzoate |
| 3 | Sulfonylation | Toluene-4-sulfonic acid (cat.), NMP, microwave, 150–180 °C, 10 min | 34–47% | Microwave-assisted sulfonylation |
| 4 | Condensation/Oxidation | Various aldehydes/amines/nitrile sources, controlled conditions | - | Formation of hydroxyamino prop-2-enenitrile backbone |
| 5 | Coupling | Mild heating, catalytic conditions | Variable | Final assembly of target compound |
Research Findings and Optimization Notes
Microwave irradiation significantly reduces reaction times for sulfonylation and cyclization steps compared to conventional heating, improving throughput and sometimes yield.
Use of polar aprotic solvents such as NMP and acetonitrile facilitates sulfonylation and condensation reactions by enhancing solubility and reaction rates.
Lithium aluminium hydride remains the reagent of choice for selective reduction of ester to alcohol functionalities in trifluoromethyl-substituted aromatic compounds, providing high yields and clean products.
Purification by silica gel chromatography with solvent gradients (hexane/ethyl acetate or iso-hexane/ethyl acetate) is critical to isolate the pure target compound, as intermediates and side products often have similar polarity.
Reaction scale and reagent stoichiometry require optimization to balance yield and purity, especially in the final coupling step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
(a) Electron-Withdrawing vs. Electron-Donating Groups
- (2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile (CAS 338403-12-6): Replaces benzenesulfonyl with 4-chlorophenyl and substitutes the trifluoromethyl group with a 2-chlorophenylamino group. Dual chloro substituents increase lipophilicity (logP predicted: ~3.8) but reduce hydrogen-bonding capacity compared to the hydroxy group in the target compound. Higher density (1.345 g/cm³) and boiling point (430.6°C) suggest stronger intermolecular van der Waals forces .
- (2E)-3-(Dimethylamino)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile (CAS 96232-39-2): Replaces benzenesulfonyl with a dimethylamino group (electron-donating) and substitutes the hydroxy group with a benzoyl moiety. The dimethylamino group increases basicity (pKa ~8–10), contrasting with the acidic hydroxy group (pKa ~10–12) in the target compound. Reduced thermal stability due to the absence of sulfonyl groups .
(b) Heterocyclic Modifications
- 2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile (CAS 244167-61-1): Substitutes benzenesulfonyl with a benzodiazolyl group. Molecular weight (328.3 g/mol) is lower than the target compound, suggesting reduced steric hindrance .
- (2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile (CAS 5622-96-8): Thiazol and nitro groups introduce strong electron-withdrawing effects. The nitro group increases acidity (pKa ~1–3) compared to the hydroxy group, altering solubility in aqueous media. Higher molecular weight (408.43 g/mol) may reduce bioavailability .
Functional Group Impact on Physicochemical Properties
*Estimated based on structural analogs.
Hydrogen Bonding and Crystallinity
The hydroxy group in the target compound facilitates hydrogen bonding, as seen in patterns described by Bernstein et al. . In contrast, compounds lacking hydroxy groups (e.g., 338403-12-6) rely on weaker halogen bonds or van der Waals interactions, leading to lower melting points .
Biological Activity
The compound (2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzenesulfonyl group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring, which contribute to its biological properties.
Enzyme Inhibition
Research indicates that compounds similar to This compound may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. For instance, derivatives of similar structures have shown moderate inhibition against these enzymes with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE, suggesting that structural modifications can enhance selectivity and potency against these targets .
Biological Activity Data
| Activity | IC50 (μmol/L) | Target |
|---|---|---|
| AChE Inhibition | 18.2 - 196.6 | Acetylcholinesterase |
| BuChE Inhibition | 9.2 - 196.2 | Butyrylcholinesterase |
Case Studies
- In Vitro Studies : A study evaluating the biological activity of various derivatives found that specific substitutions on the phenolic hydroxyl group significantly influenced enzyme inhibition profiles. The most promising derivatives demonstrated enhanced lipophilicity and CNS drug-like properties, indicating their potential for treating neurodegenerative diseases .
- Therapeutic Potential : Another investigation into structurally related compounds highlighted their ability to modulate cholinergic neurotransmission, which is crucial in treating conditions such as Alzheimer's disease. The findings suggest that compounds like This compound could serve as lead compounds in developing new therapeutic agents .
Q & A
Q. Key Optimization Factors :
- Solvent Choice : DMF enhances nucleophilicity of the sulfonyl group, while acetic acid stabilizes intermediates during oxidation .
- Catalysts : Bases like K₂CO₃ improve coupling efficiency by deprotonating the nitrile moiety .
Advanced Question: How can reaction conditions be tailored to minimize by-products during the synthesis of this compound?
Methodological Answer :
By-product formation (e.g., Z-isomer or over-oxidized derivatives) can be mitigated by:
- Temperature Control : Maintain strict reflux temperatures (80–100°C) to favor E-configuration stereoselectivity .
- Stoichiometry : Use a 1.2:1 molar ratio of 3-(trifluoromethyl)phenylamine to benzenesulfonyl precursor to avoid unreacted starting material .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of the hydroxyl group .
- Real-Time Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and terminate before side reactions dominate .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- X-Ray Crystallography : Resolves E-configuration and hydrogen-bonding interactions between the hydroxyl and amino groups .
Q. Table 1: Representative NMR Data
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| Benzenesulfonyl H | 7.5–8.2 | Multiplet |
| Trifluoromethyl C | 125 | Singlet |
| Hydroxyl H | 5.6 | Broad |
Advanced Question: How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?
Methodological Answer :
The electron-withdrawing trifluoromethyl group:
- Activates the Aromatic Ring : Directs electrophilic substitution to the meta position via inductive effects, enabling regioselective functionalization .
- Enhances Stability : Reduces degradation under acidic conditions by stabilizing the adjacent amino group .
- Reaction Example : Nitration with HNO₃/H₂SO₄ at 0°C yields a meta-nitro derivative, confirmed by HPLC-MS .
Basic Question: What biological activities are hypothesized for this compound based on structural analogs?
Methodological Answer :
Analogous compounds with sulfonyl and trifluoromethyl groups exhibit:
- Kinase Inhibition : Competitive binding to ATP pockets in tyrosine kinases (e.g., EGFR) due to hydrogen bonding with the hydroxyl and amino groups .
- Anti-Inflammatory Activity : Suppression of COX-2 via π-π stacking with the benzenesulfonyl moiety .
Validation Methods : - In Vitro Assays : Use MTT cytotoxicity testing on cancer cell lines (e.g., HeLa) with IC₅₀ dose-response curves .
- Docking Simulations : AutoDock Vina to predict binding affinity to target proteins (e.g., PDB: 1M17) .
Advanced Question: How can computational chemistry predict the compound’s electronic properties and guide drug design?
Q. Methodological Answer :
- HOMO-LUMO Analysis : DFT calculations (B3LYP/6-31G*) reveal electron density distribution, indicating nucleophilic (hydroxyl) and electrophilic (nitrile) sites .
- Solubility Prediction : COSMO-RS simulations estimate logP values to optimize bioavailability .
Example : A HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, suitable for stable drug candidates .
Advanced Question: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects)?
Q. Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing anomalous NOE signals .
- Isotopic Labeling : Replace the hydroxyl proton with deuterium to confirm hydrogen-bonding networks .
- Cross-Validation : Compare XRD bond lengths with DFT-optimized geometries to confirm stereochemistry .
Basic Question: What factors influence the compound’s stability during storage and handling?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the nitrile group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl moiety .
- pH Stability : Stable in pH 5–7 buffers; degradation accelerates in alkaline conditions (pH >9) .
Advanced Question: What mechanistic insights explain the compound’s participation in cycloaddition reactions?
Methodological Answer :
The α,β-unsaturated nitrile acts as a dienophile in Diels-Alder reactions:
- Electron-Deficient Alkene : The sulfonyl and nitrile groups withdraw electrons, enhancing reactivity with dienes (e.g., cyclopentadiene) at 60°C .
- Regioselectivity : Endo preference due to secondary orbital interactions between the trifluoromethyl group and diene .
Basic Question: What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Q. Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
